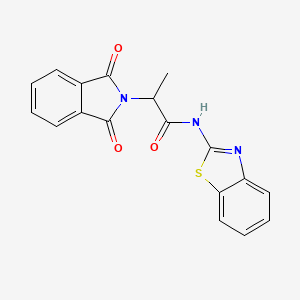

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a heterocyclic compound featuring a benzothiazole ring linked via a propanamide chain to a 1,3-dioxoisoindole moiety. The benzothiazole group is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents, while the isoindole-dione moiety contributes to electron-deficient aromatic interactions, enhancing binding affinity in biological systems .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-10(21-16(23)11-6-2-3-7-12(11)17(21)24)15(22)20-18-19-13-8-4-5-9-14(13)25-18/h2-10H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQZNIHSOJSJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Formation of the Isoindole Moiety: This can be synthesized by the reaction of phthalic anhydride with an amine.

Coupling Reaction: The final step involves coupling the benzothiazole and isoindole moieties through an appropriate linker, such as a propanamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the compound is susceptible to hydrolysis , particularly under acidic or basic conditions, yielding:

-

Carboxylic acid : From the isoindole moiety.

-

Amine : From the benzothiazole group.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H₃O⁺, heat | Carboxylic acid + benzothiazole amine |

| Basic hydrolysis | OH⁻, heat | Carboxylate + benzothiazole amine |

Nucleophilic Substitution

The sulfur atom in the benzothiazole ring and the carbonyl groups in the isoindole may participate in:

-

Electrophilic aromatic substitution : Potential substitution at the sulfur or nitrogen positions.

-

Reduction of carbonyl groups : Reduction of the isoindole’s dioxo groups to dihydro derivatives (e.g., using LiAlH₄).

Ring-Opening and Rearrangement

The isoindole’s cyclic structure may undergo:

-

Hydrolytic ring opening : Cleavage of the cyclic amide under harsh conditions.

-

Tautomerization : Interconversion between keto and enol forms, similar to thalidomide’s reactivity .

Enantiomer Interconversion

If the compound contains a chiral center, racemization may occur via:

-

Base-catalyzed proton transfer .

-

Keto–enol tautomerism , enabling interconversion between enantiomers .

Biological Interactions

While direct data is unavailable, analogous compounds (e.g., isoindole-benzothiazole hybrids) show:

-

Enzyme inhibition : Potential interactions with targets like cyclooxygenases (COX).

-

DNA-binding : Structural features that enable hydrogen bonding with nucleic acids .

Key Structural Features Influencing Reactivity

-

Amide bond : Hydrolytic cleavage site.

-

Benzothiazole sulfur : Electrophilic site for nucleophilic attack.

-

Isoindole carbonyls : Reducible functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exhibits promising anticancer properties. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes it a candidate for further development as an antimicrobial agent in clinical settings .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate oxidative stress and inflammation in neuronal cells, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Polymer Development

In materials science, this compound has been explored as a functional additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Nanocomposite Materials

The compound has been utilized in the synthesis of nanocomposite materials. By integrating it with nanoparticles, researchers have developed materials with improved electrical conductivity and mechanical strength. These nanocomposites hold promise for applications in electronics and energy storage devices .

Environmental Science

Environmental Remediation

this compound has shown potential in environmental remediation efforts. Its ability to bind heavy metals allows it to be used in the development of biosorbents for removing contaminants from wastewater . This application is particularly relevant in addressing pollution from industrial processes.

Case Studies

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used as an anticancer agent, it might interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the heterocyclic core (benzothiazole vs. thiazole), alkyl chain length, and substituent branching. These modifications influence molecular weight, solubility, and bioavailability.

Key Observations :

Key Observations :

Key Observations :

Spectroscopic Characterization

Spectroscopic data (IR, NMR) for analogs highlight the influence of substituents on electronic environments.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound with notable potential in medicinal chemistry, particularly in cancer research. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and an isoindole derivative. Its molecular formula is with a molecular weight of approximately 355.4 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.

Research indicates that this compound exhibits anticancer properties primarily through the inhibition of the epidermal growth factor receptor (EGFR), which is frequently mutated in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Inhibitory Activity Against Cancer Cells

The compound's efficacy has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects. Below is a summary of its activity against various cancer types:

| Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|

| Non-small cell lung | 5.93 | |

| Breast cancer | 6.0 | |

| Colon cancer | 5.89 | |

| Ovarian cancer | 5.74 | |

| Renal cancer | 5.90 |

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that the compound can significantly inhibit the growth of human cancer cell lines such as MDA-MB-231 (breast) and NUGC-3 (gastric). The observed IC50 values suggest that it operates effectively within micromolar concentrations, indicating strong potential for therapeutic applications.

- Mechanistic Insights : A study explored the compound's ability to modulate EGFR signaling pathways. It was found to suppress downstream signaling cascades associated with cell survival and proliferation, leading to enhanced apoptosis in treated cells .

- Comparative Analyses : When compared to existing chemotherapeutic agents like 5-fluorouracil, this compound exhibited comparable or superior efficacy across multiple cancer types .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory activities. These findings warrant further investigation into its potential applications in treating infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.